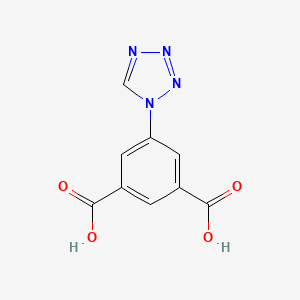

5-(1H-tetrazol-1-yl)isophthalic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-(tetrazol-1-yl)benzene-1,3-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N4O4/c14-8(15)5-1-6(9(16)17)3-7(2-5)13-4-10-11-12-13/h1-4H,(H,14,15)(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTXHNRONGYGYOW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1C(=O)O)N2C=NN=N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 5-(1H-tetrazol-1-yl)isophthalic Acid

This guide provides a comprehensive, technically detailed protocol for the synthesis of 5-(1H-tetrazol-1-yl)isophthalic acid, a valuable building block in the development of metal-organic frameworks (MOFs), coordination polymers, and potentially in medicinal chemistry. This document is intended for researchers, scientists, and professionals in drug development and materials science, offering not just a procedural outline but also the underlying chemical principles and rationale for the experimental design.

Introduction and Strategic Overview

This compound is a bifunctional organic linker molecule characterized by a central benzene ring substituted with two carboxylic acid groups and a tetrazole ring. This unique combination of coordination sites makes it an attractive component for the construction of novel supramolecular structures with diverse applications.[1][2]

The synthetic route detailed herein is a multi-step process commencing with the commercially available 5-nitroisophthalic acid. The overall strategy involves three key transformations:

-

Reduction of the nitro group to an amino group to yield 5-aminoisophthalic acid.

-

Conversion of the amino group to a nitrile via a Sandmeyer reaction, yielding 5-cyanoisophthalic acid.

-

[3+2] Cycloaddition of the nitrile with sodium azide to form the final tetrazole ring.

This guide will elaborate on each of these steps, providing a robust, self-validating protocol grounded in established chemical literature.

Synthetic Workflow Diagram

Sources

- 1. Six novel coordination polymers based on the 5-(1H-tetrazol-5-yl)isophthalic acid ligand: structures, luminescence, and magnetic properties - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 2. Four metal–organic frameworks based on the 5-(1H-tetrazol-5-yl)isophthalic acid ligand: luminescence and magnetic properties - CrystEngComm (RSC Publishing) [pubs.rsc.org]

characterization of 5-(1H-tetrazol-1-yl)isophthalic acid

An In-depth Technical Guide to the Characterization of 5-(1H-tetrazol-1-yl)isophthalic Acid

Abstract

This compound is a bifunctional organic ligand of significant interest in the fields of coordination chemistry and materials science. Its rigid backbone, derived from isophthalic acid, combined with the nitrogen-rich, coordinatively versatile tetrazole moiety, makes it an exceptional building block for novel materials.[1] The tetrazole group, recognized as a bioisostere for the carboxylic acid functional group, also imbues derivatives with potential pharmacological relevance, enhancing properties like metabolic stability and lipophilicity.[2][3] This guide provides a comprehensive overview of the essential analytical techniques required for the unambiguous structural characterization, purity assessment, and thermal stability evaluation of this compound. We delve into the causality behind experimental choices, providing detailed, field-proven protocols for researchers, scientists, and drug development professionals.

Synthesis and Purification

The principal and most robust synthetic route to this compound involves a [3+2] cycloaddition reaction.[1] This method leverages the high reactivity of an azide ion with a nitrile group under hydrothermal conditions to form the stable five-membered tetrazole ring.

Causality of Method Selection: Hydrothermal synthesis is preferred for this reaction due to several key factors. The use of water as a solvent aligns with green chemistry principles. High temperatures (100–200 °C) and the resulting autogenous pressure within the sealed vessel significantly accelerate the cycloaddition, which is often slow at ambient temperatures, and promote the crystallization of a high-purity product directly from the reaction mixture.[1][4]

Experimental Protocol: Hydrothermal Synthesis

-

Reagent Preparation: In a typical synthesis, 5-cyano-1,3-benzenedicarboxylic acid (5-cyanoisophthalic acid) and sodium azide (NaN₃) are used as the primary reactants. A molar excess of sodium azide is recommended to drive the reaction to completion.

-

Reaction Setup: Combine 5-cyanoisophthalic acid, sodium azide, and deionized water in a Teflon-lined stainless steel autoclave. A common solvent system can also be a mixture of dimethylformamide (DMF) and water to improve the solubility of the starting material.[1]

-

Hydrothermal Reaction: Seal the autoclave and place it in a programmable oven. Heat the vessel to a temperature between 120-180 °C and maintain this temperature for 24-48 hours.

-

Cooling and Isolation: Allow the autoclave to cool slowly to room temperature. The product will precipitate out of the solution.

-

Purification: Collect the solid product by vacuum filtration. Wash the precipitate thoroughly with cold water to remove any unreacted salts and then with a solvent like acetone to remove organic impurities.

-

Drying: Dry the final product, a pale white solid, in a vacuum oven overnight.[1]

Caption: Hydrothermal synthesis workflow for this compound.

Structural and Purity Characterization

A multi-technique approach is essential for the comprehensive characterization of the compound's structure and the verification of its purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the cornerstone technique for elucidating the precise molecular structure in solution. ¹H NMR confirms the arrangement of protons on the aromatic ring, while ¹³C NMR verifies the carbon skeleton, including the successful formation of the tetrazole ring and the presence of the carboxyl groups.

Protocol: NMR Sample Preparation

-

Weigh approximately 5-10 mg of the dried sample.

-

Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆), in which the compound is soluble.

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire ¹H and ¹³C NMR spectra using a 400 MHz or higher field spectrometer.

Caption: Molecular structure of this compound.[5]

Data Presentation: Expected NMR Chemical Shifts

The following table summarizes the expected chemical shifts (δ) in ppm relative to tetramethylsilane (TMS). The data for the isophthalic acid precursor is provided for comparative analysis of substituent effects.[6][7]

| Assignment | ¹H NMR (DMSO-d₆) | ¹³C NMR (DMSO-d₆) | Notes |

| Carboxyl (COOH) | ~13.5 (broad s) | ~166.0 | The acidic proton signal is broad and its position is concentration-dependent. |

| Aromatic C-H (H2, H6) | ~8.7 | ~133.0 | Protons ortho to both a carboxyl and the tetrazole-substituted carbon. |

| Aromatic C-H (H4) | ~8.43[1] | ~130.0 | Proton para to the tetrazole-substituted carbon. |

| Tetrazole C-H | ~9.9 | ~145.0 | The single proton on the tetrazole ring. |

| Quaternary Carbons | - | ~132.0, ~135.0 | Aromatic carbons attached to carboxyl groups and the tetrazole ring. |

| Isophthalic Acid (ref) | H2: 8.55, H4/6: 8.22, H5: 7.68[6] | COOH: 166.7, C1/3: 131.9, C2: 133.8, C4/6: 129.6, C5: 130.4[7] | The tetrazole group generally exerts a deshielding effect on nearby protons. |

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a rapid and powerful technique for identifying the key functional groups present in the molecule, providing confirmatory evidence of its structure.

Protocol: KBr Pellet Preparation and Analysis

-

Thoroughly grind 1-2 mg of the sample with ~200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar.

-

Transfer the fine powder to a pellet-forming die.

-

Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.

-

Place the pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum, typically in the range of 4000-400 cm⁻¹.

Data Presentation: Characteristic Vibrational Frequencies

| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group | Significance |

| 3200-2500 (broad) | O-H stretch | Carboxylic Acid | Broad absorption characteristic of the hydrogen-bonded hydroxyl group. |

| ~3100 | C-H stretch | Aromatic & Tetrazole | Stretching of the C-H bonds on both ring systems. |

| ~1700 | C=O stretch | Carboxylic Acid | Strong, sharp peak indicating the carbonyl group. |

| 1640-1450 | C=C & C=N stretch | Aromatic & Tetrazole Ring | Skeletal vibrations of the aromatic and tetrazole rings.[8] |

| 1300-1200 | C-O stretch / O-H bend | Carboxylic Acid | In-plane bending and stretching modes. |

| 1200-900 | N-N, C-N stretch | Tetrazole Ring | Characteristic stretching vibrations for the tetrazole heterocycle.[8] |

| ~920 (broad) | O-H bend | Carboxylic Acid Dimer | Out-of-plane bend, confirms hydrogen-bonded dimer structure in solid state. |

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight of the compound, serving as a final confirmation of the chemical formula. Tandem MS (MS/MS) can reveal characteristic fragmentation patterns that further validate the structure.

Protocol: ESI-MS Analysis

-

Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile/water.

-

Infuse the solution directly into an Electrospray Ionization (ESI) source coupled to a mass analyzer (e.g., TOF or Orbitrap).

-

Acquire spectra in both positive and negative ion modes to identify the most stable molecular ion. For this acidic compound, negative ion mode ([M-H]⁻) is often more sensitive.

Data Presentation: Expected Mass-to-Charge Ratios (m/z)

| Ion | Formula | Calculated m/z | Mode | Notes |

| [M-H]⁻ | C₉H₅N₄O₄⁻ | 233.0311 | Negative | Deprotonation of a carboxylic acid group. |

| [M+H]⁺ | C₉H₇N₄O₄⁺ | 235.0467 | Positive | Protonation, likely on a tetrazole nitrogen. |

| [M-H-N₂]⁻ | C₉H₅N₂O₄⁻ | 205.0250 | Negative | Characteristic fragmentation of tetrazoles via loss of a nitrogen molecule.[9] |

| [M+H-HN₃]⁺ | C₉H₆O₄⁺ | 194.0266 | Positive | Characteristic fragmentation via loss of hydrazoic acid.[9][10] |

| [M-H-CO₂]⁻ | C₈H₅N₄O₂⁻ | 189.0413 | Negative | Loss of carbon dioxide from a carboxylate group. |

Exact mass calculated for C₉H₆N₄O₄ is 234.0389.[5]

Thermal Properties Analysis

Understanding the thermal stability of the ligand is critical, especially for its application in the synthesis of MOFs, which often requires high temperatures.[1]

Thermogravimetric Analysis (TGA) & Differential Scanning Calorimetry (DSC)

TGA measures the change in mass of a sample as a function of temperature, identifying decomposition points.[11] DSC measures the heat flow into or out of a sample, revealing phase transitions like melting or crystallization.[12]

Protocol: TGA/DSC Analysis

-

Place a small, accurately weighed amount of the sample (5-10 mg) into an alumina or platinum crucible.

-

Place the crucible in the TGA/DSC instrument.

-

Heat the sample under a controlled atmosphere (typically inert, e.g., N₂ or Ar) at a constant heating rate (e.g., 10 °C/min) from room temperature to an upper limit (e.g., 600 °C).

-

Record the mass loss (TGA) and heat flow (DSC) simultaneously.

Data Interpretation:

-

TGA: The compound is reported to be thermally stable up to 270 °C, after which a sharp mass loss corresponding to the decomposition of the molecule would be expected.[1] The decomposition may occur in multiple steps, corresponding to the loss of the carboxyl groups and the fragmentation of the heterocyclic ring.

-

DSC: The DSC curve will indicate the melting point of the compound and any other endothermic or exothermic events associated with decomposition.

Caption: Workflow for the thermal analysis of this compound.

Conclusion

The requires a synergistic combination of analytical techniques. NMR provides the definitive solution-state structure, FT-IR confirms the presence of all key functional groups, and high-resolution mass spectrometry validates the molecular formula and fragmentation pathways. Thermal analysis by TGA/DSC is crucial for establishing its stability, a key parameter for its primary application as a ligand in the synthesis of robust metal-organic frameworks. The protocols and data presented in this guide provide a self-validating framework for researchers to confirm the identity, purity, and properties of this versatile compound.

References

-

Alam, M. S., et al. (2021). Tetrazolium Compounds: Synthesis and Applications in Medicine. PubMed Central. Available at: [Link]

-

Baviskar, A., et al. (2023). Innovative synthesis of drug-like molecules using tetrazole as core building blocks. National Institutes of Health (NIH). Available at: [Link]

-

Verma, A., et al. (2024). Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. National Institutes of Health (NIH). Available at: [Link]

-

Gao, W., et al. (2016). Four metal–organic frameworks based on the 5-(1H-tetrazol-5-yl)isophthalic acid ligand: luminescence and magnetic properties. CrystEngComm, 18(9), 1523–1530. Available at: [Link]

- Anonymous. (n.d.). STRUCTURAL, PHYSICAL, SURFACE AND NMR STUDY OF 5-(BENZYLTHIO)-1H-TETRAZOLE COMPOUND.

-

ResearchGate. (n.d.). FT-IR spectrum of 1-(3-bromophenyl)-1H-1,2,3,4-tetrazole. ResearchGate. Available at: [Link]

-

ResearchGate. (n.d.). The FT-IR spectra of 5-phenyl-1H-tetrazole (A), Fe 3 O 4 @SiO 2 (B), Fe.... ResearchGate. Available at: [Link]

- Sci-Hub. (n.d.). Four metal–organic frameworks based on the 5-(1H-tetrazol-5-yl)isophthalic acid ligand: luminescence and magnetic properties. Sci-Hub. (Link provided is a proxy and not a direct source).

-

SpectraBase. (n.d.). Tetrazole - Optional[FTIR] - Spectrum. SpectraBase. Available at: [Link]

-

Wang, X., et al. (2018). Six novel coordination polymers based on the 5-(1H-tetrazol-5-yl)isophthalic acid ligand: structures, luminescence, and magnetic properties. RSC Publishing. Available at: [Link]

-

Hu, T. L., et al. (2016). Two new metal–organic frameworks based on tetrazole–heterocyclic ligands accompanied by in situ ligand formation. Dalton Transactions, 45(18), 7578-7581. Available at: [Link]

- Anonymous. (n.d.). Supporting Information for RNP-1107-701.

-

Salas, J. M., et al. (2012). Luminescence and magnetic properties of three metal–organic frameworks based on the 5-(1H-tetrazol-5-yl)isophthalic acid ligand. CrystEngComm, 14(18), 5874-5881. Available at: [Link]

- Deep Blue Repositories. (n.d.). Chemistry—A European Journal. University of Michigan Library. (Specific article details not provided).

-

NP-MRD. (n.d.). 13C NMR Spectrum (1D, 252 MHz, D2O, predicted) (NP0000290). Natural Products Magnetic Resonance Database. Available at: [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Available at: [Link]

-

Growing Science. (n.d.). Zn(OAc)2•2H2O-Catalyzed Efficient Synthesis of 5-Substituted 1H-Tetrazoles. Growing Science. Available at: [Link]

-

INDO AMERICAN JOURNAL OF PHARMACEUTICAL SCIENCES. (2024). A REVIEW ON APPLICATIONS OF THERMOGRAVIMETRIC METHODS OF ANALYSIS (TGA, DTA, DSC). IAJPS. Available at: [Link]

-

Longdom Publishing. (2023). Thermo-Analytical Methods of Analysis and their Applications. Longdom Publishing. Available at: [Link]

-

South African Journal of Chemistry. (2015). Synthesis and Characterization of 5-Substituted 1H-Tetrazoles in the Presence of Nano-TiCl. SAJChem. Available at: [Link]

-

LookChem. (n.d.). 5-(1H-tetrazol-5-yl) isophthalic acid. LookChem. Available at: [Link]

-

Molecules. (2010). Photochemical Transformations of Tetrazole Derivatives: Applications in Organic Synthesis. MDPI. Available at: [Link]

-

Pharmaceuticals. (2023). Coupled and Simultaneous Thermal Analysis Techniques in the Study of Pharmaceuticals. MDPI. Available at: [Link]

-

NIST. (n.d.). Isophthalic acid. NIST WebBook. Available at: [Link]

-

Molbank. (2023). 5-Vinyl-1H-tetrazole. MDPI. Available at: [Link]

-

ACS Omega. (2019). 5-(1H-1,2,3-Triazol-5-yl)isophthalic Acid: A Versatile Ligand for the Synthesis of New Supramolecular Metallogels. National Institutes of Health (NIH). Available at: [Link]

-

Life Science Journal. (2008). Characteristic fragmentation behavior of 5-[1-aryl- 1H-pyrrol-2-yl]-1H-tetrazole by electrospray ionization tandem mass spectrometry. Life Science Journal. Available at: [Link]

-

Wikipedia. (n.d.). Isophthalic acid. Wikipedia. Available at: [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. lifechemicals.com [lifechemicals.com]

- 3. Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Luminescence and magnetic properties of three metal–organic frameworks based on the 5-(1H-tetrazol-5-yl)isophthalic acid ligand - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 5. This compound | C9H6N4O4 | CID 42570229 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Isophthalic acid(121-91-5) 1H NMR [m.chemicalbook.com]

- 7. Isophthalic acid(121-91-5) 13C NMR spectrum [chemicalbook.com]

- 8. pnrjournal.com [pnrjournal.com]

- 9. lifesciencesite.com [lifesciencesite.com]

- 10. mdpi.com [mdpi.com]

- 11. longdom.org [longdom.org]

- 12. iajps.com [iajps.com]

A Guide to the Structural Elucidation of 5-(1H-tetrazol-1-yl)isophthalic Acid: A Predictive and Methodological Analysis

Abstract

5-(1H-tetrazol-1-yl)isophthalic acid (H₂-TZI), with CAS number 207730-78-7, is a bifunctional organic linker of significant interest in crystal engineering and materials science.[1][2][3] It uniquely combines the robust hydrogen-bonding capabilities of an isophthalic acid backbone with the coordinative and hydrogen bond accepting properties of an N1-substituted tetrazole ring. While its isomeric counterpart, 5-(1H-tetrazol-5-yl)isophthalic acid, has been explored in the construction of coordination polymers, the specific crystal structure of the N1-substituted isomer remains unreported in peer-reviewed literature. This guide, written from the perspective of a Senior Application Scientist, provides a comprehensive technical framework for researchers aiming to elucidate its structure. We present a validated synthetic protocol, a detailed methodology for single-crystal growth and X-ray diffraction analysis, and a predictive analysis of its molecular geometry and supramolecular assembly based on established crystallographic principles. This document serves as both a practical laboratory guide and a theoretical foundation for the future study of this promising molecule.

Introduction: Rationale for Structural Analysis

The rational design of functional materials, from metal-organic frameworks (MOFs) to pharmaceutical cocrystals, hinges on a deep understanding of intermolecular interactions. This compound is a compelling target for structural analysis due to the confluence of two powerful supramolecular synthons:

-

The Isophthalic Acid Moiety: As a 1,3-disubstituted benzene dicarboxylic acid, this group is a well-documented director of crystal packing. Its carboxylic acid groups are strong hydrogen bond donors and acceptors, reliably forming predictable and stable patterns like dimeric rings or catemeric chains, which can propagate into one-, two-, or three-dimensional networks.[4][5]

-

The N1-Substituted Tetrazole Ring: The tetrazole group is a bioisostere of the carboxylic acid group, valued in medicinal chemistry for its metabolic stability and electronic properties.[1] In crystal engineering, its four nitrogen atoms act as versatile hydrogen bond acceptors and coordination sites for metal ions.[1] The specific N1-substitution pattern, unlike the N-H containing 5-substituted isomer, removes a key hydrogen bond donor from the ring, fundamentally altering its role in the supramolecular landscape and making its structural elucidation a unique scientific challenge.

Understanding the crystal structure of H₂-TZI is critical for predicting its bulk properties (e.g., thermal stability, solubility) and for designing its use as a ligand in novel coordination polymers with tailored luminescent or magnetic properties.[1][6][7] This guide provides the necessary blueprint for achieving this structural characterization.

Synthesis and Single-Crystal Growth

The successful analysis of a crystal structure begins with the synthesis of high-purity material and the subsequent growth of diffraction-quality single crystals. The protocols described below are designed to be self-validating, with clear checkpoints for ensuring material quality.

Protocol 1: Synthesis of this compound

The synthesis of the N1-substituted isomer requires a different strategy than the more common 5-substituted isomer, which is typically formed from a nitrile precursor. The following protocol is based on the established method of forming an N1-aryl tetrazole from an aniline derivative.

Causality: The reaction proceeds in three stages. First, the carboxylic acid groups of 5-aminoisophthalic acid are protected as esters to prevent unwanted side reactions. Second, the aniline nitrogen atom is cyclized with azide and a one-carbon source (triethyl orthoformate) to build the tetrazole ring. Finally, the esters are hydrolyzed to yield the target dicarboxylic acid.

Step-by-Step Methodology:

-

Esterification (Protection):

-

Suspend 5-aminoisophthalic acid (1.0 eq) in absolute ethanol (20 mL/g).

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add thionyl chloride (SOCl₂, 2.5 eq) dropwise while stirring. Maintain the temperature below 10 °C.

-

After addition, remove the ice bath and reflux the mixture for 12-16 hours until the reaction is complete (monitored by TLC).

-

Remove the solvent under reduced pressure. Add water and neutralize with a saturated sodium bicarbonate solution.

-

Extract the product, diethyl 5-aminoisophthalate, with ethyl acetate. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield the crude ester.

-

-

Tetrazole Ring Formation:

-

Dissolve the crude diethyl 5-aminoisophthalate (1.0 eq) in glacial acetic acid (15 mL/g).

-

Add sodium azide (NaN₃, 3.0 eq) and triethyl orthoformate (HC(OEt)₃, 3.0 eq).

-

Heat the mixture to 100-110 °C and stir for 8-12 hours.

-

Cool the reaction to room temperature and pour it into a beaker of ice water.

-

The product, diethyl 5-(1H-tetrazol-1-yl)isophthalate, will precipitate. Filter the solid, wash thoroughly with water, and air dry.

-

-

Hydrolysis (Deprotection):

-

Suspend the crude diethyl ester (1.0 eq) in a 1:1 mixture of ethanol and 2 M sodium hydroxide (NaOH) solution.

-

Heat the mixture to reflux for 4-6 hours until the solid fully dissolves and the hydrolysis is complete.

-

Cool the solution to room temperature and remove the ethanol via rotary evaporation.

-

Cool the remaining aqueous solution in an ice bath and acidify to pH 1-2 with concentrated hydrochloric acid (HCl).

-

A white precipitate of this compound will form. Filter the solid, wash with cold water, and dry under vacuum at 60 °C. Confirm purity using ¹H NMR and elemental analysis.

-

Protocol 2: Single-Crystal Growth

High-quality single crystals are typically grown from solutions where the solute's solubility is marginal, allowing for slow, ordered deposition onto a growing crystal lattice.

Causality: The choice of solvent is paramount. Polar aprotic solvents like Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) are good starting points due to their ability to dissolve the polar carboxylic acid and tetrazole groups. Slow evaporation provides a simple method to gradually increase the concentration past the saturation point, initiating crystallization.

Step-by-Step Methodology:

-

Solvent Screening: Test the solubility of the purified H₂-TZI in various solvents (e.g., DMSO, DMF, ethanol, methanol, water, and mixtures thereof) at room temperature and with gentle heating. Identify a solvent or solvent system in which the compound is sparingly soluble at room temperature but dissolves upon heating.

-

Crystal Growth via Slow Evaporation:

-

Prepare a nearly saturated solution of H₂-TZI in a suitable solvent (e.g., DMSO/ethanol mixture) in a small, clean vial. Gentle heating may be required to fully dissolve the compound.

-

Loosely cap the vial or cover it with parafilm perforated with a few small holes using a needle.

-

Place the vial in a vibration-free environment (e.g., a desiccator or a quiet corner of a fume hood).

-

Allow the solvent to evaporate slowly over several days to weeks.

-

Monitor the vial periodically for the formation of small, transparent crystals with well-defined facets.[8]

-

Workflow for Single-Crystal X-ray Diffraction (SCXRD) Analysis

The following workflow represents a self-validating system for determining the crystal structure from a suitable single crystal.

Experimental Workflow:

-

Crystal Selection & Mounting: A suitable crystal is selected under a microscope, ensuring it is free of cracks and has sharp edges. It is mounted on a cryo-loop or glass fiber.

-

Data Collection: The mounted crystal is placed on a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα) and a detector. The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations. A full sphere of diffraction data is collected by rotating the crystal through a series of orientations.

-

Data Reduction: The raw diffraction images are processed to integrate the intensities of each reflection and apply corrections for experimental factors (e.g., Lorentz-polarization effects, absorption).

-

Structure Solution: The phase problem is solved using direct methods or dual-space algorithms to generate an initial electron density map and a preliminary structural model.

-

Structure Refinement: The initial model is refined against the experimental data using a full-matrix least-squares method. Atomic positions, displacement parameters (anisotropic for non-hydrogen atoms), and other parameters are adjusted to minimize the difference between the observed and calculated structure factors. Hydrogen atoms are typically located from the difference Fourier map and refined with appropriate constraints.

-

Validation & Finalization: The final structure is validated using metrics such as R-factors, goodness-of-fit (GooF), and residual electron density. The crystallographic data is then prepared for publication in a standard format (CIF).

Caption: Molecular structure of this compound.

Expected Molecular Geometry

The molecule is composed of a central benzene ring substituted with two carboxylic acid groups and one tetrazole ring. The benzene and tetrazole rings are expected to be individually planar. However, there will likely be a significant dihedral angle between the planes of the two rings to minimize steric hindrance. The carboxylic acid groups may also be twisted out of the plane of the benzene ring. Intramolecular hydrogen bonding between a carboxylic acid proton and a tetrazole nitrogen is unlikely due to the geometry but should not be ruled out without experimental confirmation. [9]

| Bond / Angle | Expected Value Range | Rationale |

|---|---|---|

| C-C (aromatic) | 1.38 - 1.41 Å | Standard sp²-sp² carbon bonds in a benzene ring. |

| C-COOH | 1.48 - 1.51 Å | Single bond between sp² carbons. |

| C=O (carboxyl) | 1.20 - 1.23 Å | Typical carbonyl double bond. |

| C-O (carboxyl) | 1.30 - 1.33 Å | Partial double bond character. [10] |

| N-N (tetrazole) | 1.33 - 1.36 Å | Aromatic N-N bonds. [10] |

| N=N (tetrazole) | 1.28 - 1.30 Å | Aromatic N=N bonds. [10] |

| C-N (tetrazole) | 1.32 - 1.35 Å | Aromatic C-N bonds. [10] |

| C-C-C (aromatic) | ~120° | Ideal sp² geometry. |

| O-C=O (carboxyl) | ~122° | Standard carboxylate angle. |

Anticipated Supramolecular Assembly & Hydrogen Bonding

The crystal packing will be dominated by strong O-H···O and O-H···N hydrogen bonds. The absence of an N-H donor on the tetrazole ring is the key differentiator from its 5-yl isomer.

Primary Hydrogen Bonding Motifs:

-

Carboxylic Acid Dimer: The most common and stable motif for carboxylic acids is the formation of a centrosymmetric R²₂(8) ring, where two molecules form a dimer through a pair of O-H···O hydrogen bonds. This is a highly robust supramolecular synthon.

-

Carboxylic Acid Catemer: Alternatively, the carboxylic acid groups can form a C(4) chain or "catemer" motif, where the hydroxyl group of one molecule donates to the carbonyl oxygen of the next, forming an infinite chain.

-

Acid-Tetrazole Interaction: The carboxylic acid O-H groups are strong donors, and the sp² hybridized nitrogen atoms (N3 and N4) of the tetrazole ring are effective acceptors. We predict strong O-H···N hydrogen bonds will be a key feature, linking the primary carboxylic acid motifs into a higher-dimensional network.

Based on these interactions, a layered or 3D framework is expected. For instance, if carboxylic acid dimers form (Motif 1), these dimers could be linked into sheets or pillars through O-H···N bonds to the tetrazole rings of adjacent dimers.

Caption: Predicted primary hydrogen bonding motifs for H₂-TZI.

Conclusion and Outlook

This technical guide provides a complete methodological and predictive framework for the synthesis and crystal structure analysis of this compound. We have detailed a robust synthetic pathway, outlined the definitive workflow for single-crystal X-ray diffraction, and presented a scientifically grounded prediction of the molecule's structural features. We anticipate a structure dominated by classic carboxylic acid hydrogen-bonding motifs, which are further extended into a higher-dimensional network by strong O-H···N interactions with the tetrazole ring.

The experimental validation of this predicted structure is a crucial next step. Elucidating the precise packing and hydrogen-bond network will not only complete the fundamental characterization of this molecule but will also unlock its potential for the rational design of advanced materials. The data will enable crystal engineers to use H₂-TZI as a well-defined building block for constructing novel metal-organic frameworks and other supramolecular assemblies with predictable topologies and functions.

References

-

Gao, W., Li, P., Liu, F., Zhang, X.-M., & Liu, J.-P. (2017). Four metal–organic frameworks based on the 5-(1H-tetrazol-5-yl)isophthalic acid ligand: luminescence and magnetic properties. CrystEngComm, 19(31), 4593-4600. Available from: [Link].

-

Zhang, X.-M., Liu, F., Gao, W., Huang, H., & Liu, J.-P. (2016). Six novel coordination polymers based on the 5-(1H-tetrazol-5-yl)isophthalic acid ligand: structures, luminescence, and magnetic properties. CrystEngComm, 18(4), 561-569. Available from: [Link].

-

Evolve Bio-System. Buy this compound (EVT-1726731) | 207730-78-7. Available from: [Link].

-

PubChem. This compound. Available from: [Link].

-

Häring, M., Nandi, S. K., Rodríguez-López, J., et al. (2019). 5-(1H-1,2,3-Triazol-5-yl)isophthalic Acid: A Versatile Ligand for the Synthesis of New Supramolecular Metallogels. ACS Omega, 4(1), 2111–2117. Available from: [Link].

-

Chemsigma. This compound [207730-78-7]. Available from: [Link].

-

Nasiłowska, J., Rychlewska, U., & Warżajtis, B. (2011). 5-(1H-Tetrazol-5-yl)-1H-indole monohydrate. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 10), o2654. Available from: [Link].

-

Chen, X.-F., & Xu, Y.-Q. (2008). 3-(1H-Tetrazol-5-yl)benzoic acid. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 2), o340. Available from: [Link].

-

LookChem. 5-(1H-tetrazol-5-yl) isophthalic acid. Available from: [Link].

-

Shrake, A., & O'Hagan, D. (2020). Intramolecular hydrogen bonding to improve membrane permeability and absorption in beyond rule of five chemical space. Chemical Communications, 56(83), 12516-12519. Available from: [Link].

-

Wikipedia. Isophthalic acid. Available from: [Link].

-

PubChem. Isophthalic Acid. Available from: [Link].

Sources

- 1. benchchem.com [benchchem.com]

- 2. This compound 95.00% | CAS: 207730-78-7 | AChemBlock [achemblock.com]

- 3. This compound | C9H6N4O4 | CID 42570229 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Isophthalic acid - Wikipedia [en.wikipedia.org]

- 5. Isophthalic Acid | C8H6O4 | CID 8496 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Four metal–organic frameworks based on the 5-(1H-tetrazol-5-yl)isophthalic acid ligand: luminescence and magnetic properties - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 7. Six novel coordination polymers based on the 5-(1H-tetrazol-5-yl)isophthalic acid ligand: structures, luminescence, and magnetic properties - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 8. 5-(1H-Tetrazol-5-yl)-1H-indole monohydrate - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Intramolecular hydrogen bonding to improve membrane permeability and absorption in beyond rule of five chemical space - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 10. 3-(1H-Tetrazol-5-yl)benzoic acid - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Spectroscopic Properties of 5-(1H-tetrazol-1-yl)isophthalic acid

This guide provides a comprehensive overview of the key spectroscopic properties of 5-(1H-tetrazol-1-yl)isophthalic acid, a bifunctional organic ligand of significant interest in the fields of coordination chemistry and materials science. Intended for researchers, scientists, and professionals in drug development, this document outlines the expected spectroscopic signatures of this compound and the experimental methodologies for their acquisition.

Introduction

This compound (molecular formula: C₉H₆N₄O₄, molecular weight: 234.17 g/mol ) is a multifaceted molecule featuring a central benzene ring substituted with two carboxylic acid groups and a nitrogen-rich tetrazole moiety.[1][2] This unique combination of functional groups makes it an excellent building block for the synthesis of metal-organic frameworks (MOFs), coordination polymers, and other supramolecular assemblies.[3][4] The tetrazole ring, in particular, enhances the coordination capabilities of the ligand, enabling versatile binding modes with a variety of metal ions.[1] A thorough understanding of its spectroscopic properties is paramount for confirming its synthesis, assessing its purity, and elucidating its coordination behavior in more complex systems.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of this compound in solution. Due to its limited solubility in many common NMR solvents, deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable choice for analysis.[5]

Experimental Protocol: ¹H and ¹³C NMR

A standard protocol for acquiring high-quality NMR spectra of this solid organic acid involves dissolving approximately 5-10 mg of the compound in 0.6-0.7 mL of DMSO-d₆.[5] The sample is then transferred to a 5 mm NMR tube. To ensure homogeneity, the sample may require gentle heating or vortexing to achieve complete dissolution.[5] The spectra are typically recorded on a 400 MHz or higher field spectrometer.

Caption: Workflow for NMR Spectroscopic Analysis.

¹H NMR Spectral Interpretation

The proton NMR spectrum is expected to exhibit distinct signals corresponding to the aromatic protons and the acidic protons of the carboxylic acid and tetrazole groups.

| Proton Environment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Carboxylic Acid (-COOH) | > 12 | Broad Singlet | 2H |

| Tetrazole (N-H) | ~9-10 | Singlet | 1H |

| Aromatic (H-2, H-4, H-6) | 8.0 - 8.5 | Complex Multiplet | 3H |

Note: The acidic protons of the carboxylic acid groups are often broad and may exchange with residual water in the solvent. The chemical shifts of the aromatic protons are influenced by the electron-withdrawing nature of the carboxylic acid and tetrazole substituents. For comparison, the aromatic protons of isophthalic acid in DMSO-d₆ appear at approximately 7.68, 8.22, and 8.55 ppm.[6]

¹³C NMR Spectral Interpretation

The carbon-13 NMR spectrum will provide insights into the carbon framework of the molecule.

| Carbon Environment | Expected Chemical Shift (δ, ppm) |

| Carboxylic Acid (-C OOH) | 165 - 175 |

| Tetrazole Ring Carbon | ~140 - 150 |

| Aromatic Carbons | 120 - 140 |

Note: The quaternary carbons of the benzene ring may exhibit lower intensity signals. The specific chemical shifts will be influenced by the positions of the substituents on the aromatic ring.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a powerful technique for identifying the functional groups present in this compound. As a solid material, the spectrum can be obtained using techniques such as potassium bromide (KBr) pellets or Attenuated Total Reflectance (ATR).[7]

Experimental Protocol: ATR-FT-IR

The ATR method is often preferred for its simplicity and minimal sample preparation.[7] A small amount of the solid sample is placed directly onto the ATR crystal, and pressure is applied to ensure good contact.[8] A background spectrum of the empty ATR crystal is recorded first, followed by the sample spectrum.[9]

Caption: Workflow for ATR-FT-IR Spectroscopic Analysis.

FT-IR Spectral Interpretation

The infrared spectrum will be characterized by absorption bands corresponding to the vibrations of the various functional groups.

| Functional Group | Expected Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |

| O-H (Carboxylic Acid) | 2500 - 3300 | Stretching | Broad |

| C-H (Aromatic) | 3000 - 3100 | Stretching | Medium |

| C=O (Carboxylic Acid) | 1680 - 1720 | Stretching | Strong |

| C=C (Aromatic) | 1450 - 1600 | Stretching | Medium |

| C=N, N=N (Tetrazole) | 1400 - 1650 | Ring Stretching | Medium-Strong |

| C-N (Tetrazole) | 1000 - 1300 | Stretching | Medium |

| O-H (Carboxylic Acid) | 900 - 950 | Bending (Out-of-plane) | Broad, Medium |

The broad O-H stretching band is characteristic of the hydrogen-bonded carboxylic acid dimers in the solid state. The strong carbonyl stretch is a key indicator of the carboxylic acid functionality. The tetrazole ring exhibits a series of characteristic absorptions due to C=N and N=N stretching vibrations.[10][11]

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule, particularly those involving the aromatic system.

Experimental Protocol: UV-Vis

For analysis, a dilute solution of this compound is prepared in a suitable solvent that does not absorb in the region of interest, such as ethanol or acetonitrile. A quartz cuvette is used to hold the sample and the corresponding solvent as a blank. The absorbance is measured over a range of wavelengths, typically from 200 to 400 nm.[12]

Caption: Workflow for UV-Vis Spectroscopic Analysis.

UV-Vis Spectral Interpretation

The UV-Vis spectrum is expected to be dominated by absorptions arising from π → π* transitions within the benzene ring and the tetrazole moiety. The presence of the carboxylic acid and tetrazole substituents will influence the position and intensity of these absorptions.

| Transition | Expected λmax (nm) |

| π → π* (Benzene Ring) | ~210 - 230 and ~270 - 290 |

The spectrum of the parent isophthalic acid shows absorption maxima around 210 nm and 228 nm.[13] The addition of the tetrazole ring is likely to cause a slight bathochromic (red) shift in these absorptions due to the extension of the conjugated system.[14]

Mass Spectrometry (MS)

Mass spectrometry is a crucial technique for determining the molecular weight and elemental composition of this compound. Electrospray ionization (ESI) is a suitable soft ionization technique for this polar, non-volatile compound.[15]

Experimental Protocol: ESI-MS

A dilute solution of the sample is prepared in a solvent such as methanol or acetonitrile, often with the addition of a small amount of a volatile acid like formic acid to promote protonation.[15] This solution is then introduced into the ESI source of the mass spectrometer. The analysis can be performed in either positive or negative ion mode.

Caption: Workflow for ESI-Mass Spectrometry Analysis.

Mass Spectral Interpretation

The expected molecular weight of this compound is 234.17 g/mol .[1][2]

| Ion Mode | Expected m/z | Ion |

| Positive | 235.0458 | [M+H]⁺ |

| Negative | 233.0312 | [M-H]⁻ |

High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition of the molecule with high accuracy. Tandem mass spectrometry (MS/MS) experiments can provide further structural information through characteristic fragmentation patterns. For tetrazole-containing compounds, a common fragmentation pathway in negative ion mode is the loss of a neutral nitrogen molecule (N₂), while in positive ion mode, the loss of hydrazoic acid (HN₃) is often observed.[16]

Conclusion

The spectroscopic characterization of this compound is fundamental to its application in materials science and medicinal chemistry. This guide provides a framework for the acquisition and interpretation of its NMR, FT-IR, UV-Vis, and mass spectra. By understanding the expected spectroscopic signatures and the principles behind the experimental methodologies, researchers can confidently verify the synthesis and purity of this versatile building block, paving the way for the development of novel functional materials.

References

-

University of Colorado Boulder. (n.d.). IR Spectroscopy of Solids. Organic Chemistry at CU Boulder. Retrieved from [Link]

-

Waters Corporation. (n.d.). Analysis of Organic Acids using a Mixed-Mode LC Column and an ACQUITY Qda Mass Detector. Retrieved from [Link]

-

KNUST. (n.d.). Lab 9 – Fourier Transform Infrared (FTIR) Spectroscopy. Retrieved from [Link]

-

Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Retrieved from [Link]

-

Purdue University. (n.d.). Experiment 2: UV-Vis Spectrophotometric Characterization of DOC. Retrieved from [Link]

-

NP-MRD. (n.d.). 13C NMR Spectrum (1D, 252 MHz, D2O, predicted) (NP0000290). Retrieved from [Link]

-

Simmons University. (2018, September 17). Using the FT-IR: Solid & Liquid Samples [Video]. YouTube. Retrieved from [Link]

-

ResearchGate. (n.d.). STRUCTURAL, PHYSICAL, SURFACE AND NMR STUDY OF 5-(BENZYLTHIO)-1H-TETRAZOLE COMPOUND. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

Growing Science. (n.d.). Zn(OAc)2•2H2O-Catalyzed Efficient Synthesis of 5-Substituted 1H- Tetrazoles. Retrieved from [Link]

-

Springer. (2020). Method development and validation for the quantification of organic acids in microbial samples using anionic exchange solid-phase extraction and gas chromatography-mass spectrometry. Retrieved from [Link]

-

Agilent. (2016). Single Quad LC/MS Analysis of Organic Acids Using an Agilent Hi‑Plex Column. Retrieved from [Link]

-

Chemistry LibreTexts. (2022). 4.2: IR Spectroscopy. Retrieved from [Link]

-

Purdue University. (n.d.). Standard Operating Procedure Ultraviolet–Visible (UV-Vis) Spectroscopy in POWER Laboratory. Retrieved from [Link]

-

University of Oxford. (n.d.). Sample Preparation Protocol for ESI Accurate Mass Service. Retrieved from [Link]

-

Bruker. (n.d.). Nmr spectroscopy for solids. Retrieved from [Link]

-

Springer. (2012). The Use of UV–Vis Absorption Spectroscopy for Studies of Natively Disordered Proteins. Retrieved from [Link]

-

Shiraz University of Medical Sciences. (2015). Synthesis and Characterization of 5-Substituted 1H-Tetrazoles in the Presence of Nano-TiCl. Retrieved from [Link]

-

Chemical Reviews. (2001). Practical Aspects of Modern Routine Solid-State Multinuclear Magnetic Resonance Spectroscopy: One-Dimensional Experiments. Retrieved from [Link]

-

University of Pretoria. (n.d.). CHAPTER 4 UV/VIS SPECTROSCOPY. Retrieved from [Link]

-

Chemistry LibreTexts. (2022). 2.3: UV-Visible Spectroscopy of Organic Compounds. Retrieved from [Link]

-

Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link]

-

ResearchGate. (n.d.). (a) UV-vis absorption spectra of tetrazole 5o in the presence of.... Retrieved from [Link]

-

PubMed Central. (n.d.). Solid-state NMR spectroscopy. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Isophthalic acid. NIST WebBook. Retrieved from [Link]

-

RSC Publishing. (n.d.). Six novel coordination polymers based on the 5-(1H-tetrazol-5-yl)isophthalic acid ligand: structures, luminescence, and magnetic properties. Retrieved from [Link]

-

RSC Publishing. (n.d.). Four metal–organic frameworks based on the 5-(1H-tetrazol-5-yl)isophthalic acid ligand: luminescence and magnetic properties. Retrieved from [Link]

-

LookChem. (n.d.). 5-(1H-tetrazol-5-yl) isophthalic acid. Retrieved from [Link]

-

ResearchGate. (n.d.). FT-IR spectra of 5-(Isocyanomethyl)-1H-tetrazole. Retrieved from [Link]

-

Crystal Growth & Design. (2008). Solid-State NMR Analysis of Organic Cocrystals and Complexes. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Isophthalic acid. NIST WebBook. Retrieved from [Link]

-

SIELC Technologies. (n.d.). UV-Vis Spectrum of Isophthalic acid. Retrieved from [Link]

-

Life Science Journal. (2008). Characteristic fragmentation behavior of 5-[1-aryl- 1H-pyrrol-2-yl]-1H-tetrazole by electrospray ionization tandem mass spectrometry. Retrieved from [Link]

-

SpectraBase. (n.d.). Isophthalic acid - Optional[FTIR] - Spectrum. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. This compound | C9H6N4O4 | CID 42570229 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Six novel coordination polymers based on the 5-(1H-tetrazol-5-yl)isophthalic acid ligand: structures, luminescence, and magnetic properties - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 4. Four metal–organic frameworks based on the 5-(1H-tetrazol-5-yl)isophthalic acid ligand: luminescence and magnetic properties - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 5. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 6. Isophthalic acid(121-91-5) 1H NMR [m.chemicalbook.com]

- 7. drawellanalytical.com [drawellanalytical.com]

- 8. m.youtube.com [m.youtube.com]

- 9. egikunoo.wordpress.com [egikunoo.wordpress.com]

- 10. pnrjournal.com [pnrjournal.com]

- 11. growingscience.com [growingscience.com]

- 12. engineering.purdue.edu [engineering.purdue.edu]

- 13. UV-Vis Spectrum of Isophthalic acid | SIELC Technologies [sielc.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. Sample Preparation Protocol for ESI Accurate Mass Service | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 16. lifesciencesite.com [lifesciencesite.com]

A Comprehensive Technical Guide to the Thermal Stability of 5-(1H-tetrazol-1-yl)isophthalic Acid

Foreword

This technical guide provides an in-depth analysis of the thermal stability of 5-(1H-tetrazol-1-yl)isophthalic acid, a heterocyclic carboxylic acid of significant interest in the development of metal-organic frameworks (MOFs), energetic materials, and pharmaceuticals. Understanding the thermal behavior of this compound is paramount for ensuring safe handling, predicting its performance in high-temperature applications, and controlling its synthesis and modification. This document synthesizes available data with fundamental principles of thermal decomposition to offer a comprehensive resource for researchers, scientists, and drug development professionals.

Introduction to this compound

This compound is a bifunctional organic ligand featuring a central benzene ring substituted with two carboxylic acid groups at the 1 and 3 positions (isophthalic acid moiety) and a 1H-tetrazole ring at the 5 position.[1][2] The presence of both the thermally robust aromatic dicarboxylic acid backbone and the energetic, nitrogen-rich tetrazole ring imparts unique chemical and thermal properties to the molecule.

The isophthalic acid portion of the molecule is known for its high thermal stability, making it a common building block in heat-resistant polymers.[3] In contrast, the tetrazole ring is a high-nitrogen heterocycle known for its energetic nature and tendency to undergo exothermic decomposition, typically liberating large volumes of nitrogen gas.[4] The interplay between these two functional groups dictates the overall thermal stability and decomposition pathway of the title compound.

Fundamentals of Thermal Decomposition

The thermal stability of this compound is governed by the strength of its covalent bonds and the energetic favorability of its decomposition pathways. The decomposition process is expected to be complex, likely involving a multi-step degradation.

The Energetic Tetrazole Moiety

The tetrazole ring is the more thermally sensitive component of the molecule. Its decomposition is characterized by the cleavage of the N-N and C-N bonds within the ring, leading to the evolution of nitrogen gas (N₂), a thermodynamically very stable molecule. This process is typically highly exothermic. The decomposition of tetrazole derivatives can proceed through various mechanisms, including ring-opening to form an azide intermediate, which then loses N₂.[4]

The Robust Isophthalic Acid Backbone

Isophthalic acid itself is a thermally stable compound, with a high melting point and decomposition temperature.[3][5] Its decomposition at higher temperatures typically involves decarboxylation (loss of CO₂) and fragmentation of the aromatic ring. The presence of the tetrazole group can, however, lower the overall decomposition temperature of the isophthalic acid moiety by initiating radical reactions.

Analytical Techniques for Assessing Thermal Stability

A comprehensive understanding of the thermal stability of this compound requires the use of specialized analytical techniques. The most common and powerful methods are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Thermogravimetric Analysis (TGA)

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. This technique provides information on melting points, phase transitions, and the enthalpy of decomposition (the amount of heat released or absorbed during decomposition). For this compound, DSC is crucial for quantifying the exothermicity of the tetrazole ring decomposition, which is a key parameter for assessing its potential hazards as an energetic material.

Expected Thermal Decomposition Profile

Based on the known behavior of its constituent parts, a hypothetical thermal decomposition profile for this compound can be proposed. It is important to note that while specific experimental data for the pure ligand is limited, thermogravimetric analysis has been used to assess its thermal stability in applications up to 270°C.[1]

Table 1: Predicted Thermal Decomposition Events for this compound

| Temperature Range (°C) | Predicted Event | Expected Mass Loss | DSC Signal |

| > 270 | Decomposition of Tetrazole Ring | ~24% (loss of N₂) | Strong Exotherm |

| Higher Temperatures | Decomposition of Isophthalic Acid Moiety | Further mass loss | Endotherm/Exotherm |

Note: This is a predicted profile based on the thermal behavior of similar compounds. Actual values may vary depending on experimental conditions.

Experimental Protocols for Thermal Analysis

To obtain reliable and reproducible data on the thermal stability of this compound, standardized experimental protocols are essential.

TGA-DSC Experimental Workflow

The following diagram outlines a general workflow for conducting TGA-DSC analysis.

Caption: A generalized workflow for TGA-DSC analysis.

Step-by-Step TGA/DSC Protocol

-

Sample Preparation:

-

Accurately weigh approximately 2-5 mg of finely ground this compound into a clean, tared TGA or DSC pan (aluminum for lower temperatures, ceramic or platinum for higher temperatures).

-

-

Instrument Setup:

-

Ensure the TGA and DSC instruments are properly calibrated for temperature and heat flow.

-

Purge the instrument with an inert gas, such as nitrogen or argon, at a constant flow rate (e.g., 50 mL/min) to prevent oxidative decomposition.

-

-

Thermal Program:

-

Equilibrate the sample at a starting temperature (e.g., 30 °C).

-

Ramp the temperature at a controlled rate (a common rate is 10 °C/min) to a final temperature that is beyond the expected final decomposition (e.g., 600 °C).

-

-

Data Acquisition and Analysis:

-

Record the mass loss (TGA) and heat flow (DSC) as a function of temperature.

-

From the TGA curve, determine the onset temperature of decomposition and the percentage mass loss for each decomposition step.

-

From the DSC curve, determine the peak temperature of exothermic or endothermic events and integrate the peak area to calculate the enthalpy of decomposition.

-

Mechanistic Insights and Decomposition Products

The thermal decomposition of this compound is expected to proceed via a complex series of reactions. The initial and primary decomposition event is the fragmentation of the tetrazole ring.

Proposed Decomposition Pathway

Caption: A simplified proposed decomposition pathway.

The initial step is the exothermic decomposition of the tetrazole ring, releasing two moles of nitrogen gas and leaving behind a highly reactive isophthalic acid radical. This radical species is unstable and will likely undergo subsequent reactions, including decarboxylation and fragmentation of the benzene ring at higher temperatures.

Identification of Decomposition Products

To definitively identify the decomposition products, hyphenated techniques such as TGA-Mass Spectrometry (TGA-MS) or TGA-Fourier Transform Infrared Spectroscopy (TGA-FTIR) are indispensable. These methods allow for the real-time analysis of the gaseous products evolved during the decomposition process.

-

TGA-MS: Would be expected to show a significant ion current for m/z = 28, corresponding to N₂, during the initial decomposition stage. At higher temperatures, a signal for m/z = 44 (CO₂) would be anticipated.

-

TGA-FTIR: The evolved gas analysis would show strong absorbance bands characteristic of N₂ (though IR inactive, its evolution can be inferred from other changes) and CO₂. Other potential gaseous products, such as nitriles or other nitrogen-containing fragments, could also be identified by their characteristic IR spectra.

Safety and Handling Considerations

The presence of the energetic tetrazole moiety in this compound necessitates careful handling to mitigate potential thermal hazards. The exothermic decomposition of the tetrazole ring can release a significant amount of energy and gas, which could lead to a rapid pressure increase in a closed system.

-

Avoid Confinement: Heating the material in a sealed container should be strictly avoided.

-

Small-Scale Operations: Thermal analyses should be performed on small quantities of the material (typically in the milligram range).

-

Protective Equipment: Appropriate personal protective equipment, including safety glasses and a lab coat, should be worn at all times.

Conclusion

The thermal stability of this compound is a complex interplay between the robust aromatic dicarboxylic acid framework and the energetic tetrazole ring. While the isophthalic acid moiety provides a degree of thermal resilience, the decomposition is ultimately initiated by the less stable tetrazole group, which undergoes an exothermic release of nitrogen gas at temperatures likely exceeding 270 °C. A thorough understanding of its thermal behavior, obtained through techniques like TGA and DSC, is critical for its safe and effective application in various fields of research and development. Further studies employing evolved gas analysis techniques are recommended to fully elucidate the decomposition mechanism and identify all resulting products.

References

-

The Chemical Company. Isophthalic Acid. [Link]

- Wang, Y., et al. (2010). Thermal stability of aromatic polyesters prepared from diphenolic acid and its esters.

-

OECD SIDS. ISOPHTHALIC ACID CAS N°: 121-91-5. [Link]

- Zhang, X. M., et al. (2018). Six novel coordination polymers based on the 5-(1H-tetrazol-5-yl)isophthalic acid ligand: structures, luminescence, and magnetic properties. CrystEngComm, 20(14), 1896-1905.

- Ostrovskii, V. A., et al. (2021). Decomposition products of tetrazoles as starting reagents of secondary chemical and biochemical reactions. Russian Chemical Reviews, 90(1), 1-38.

-

PubChem. This compound. [Link]

- Scheschke, M., et al. (2020). Synthesis of Novel (bis-)1,5-Disubstituted-1H-tetrazole-Decorated Monomers and Their Respective Polymers via Thiol-ene Polymerization. Macromolecular Chemistry and Physics, 221(16), 2000179.

- Ostrovskii, V. A., et al. (2021). Decomposition products of tetrazoles as starting reagents of secondary chemical and biochemical reactions. Russian Chemical Reviews, 90(1), 1-38.

- Li, C., et al. (2022). Effect of 5-Amino-1H-Tetrazole on Combustion Pyrolysis Characteristics and Kinetics of a Combustion Tear Gas Mixture. Molecules, 27(14), 4363.

- Inoue, K., et al. (2024). Synthesis, crystallographic characterization, and thermal analyses of five 5-methyl-1H-tetrazole salts.

- Li, C., et al. (2024). Investigation of the Reaction Mechanism of 5-Amino-1H-Tetrazole with Nitrocellulose Using Thermal Analysis Techniques. Polymers, 16(1), 123.

- Zhang, X. M., et al. (2015). Four metal–organic frameworks based on the 5-(1H-tetrazol-5-yl)isophthalic acid ligand: luminescence and magnetic properties. CrystEngComm, 17(4), 836-844.

-

LookChem. 5-(1H-tetrazol-5-yl) isophthalic acid. [Link]

- Zhang, J. G., et al. (2008). The mechanism and kinetics of decomposition of 5-aminotetrazole. Journal of Molecular Modeling, 14(5), 403-408.

- Inoue, K., et al. (2024). Synthesis, crystallographic characterization, and thermal analyses of five 5-methyl-1H-tetrazole salts.

- Mochida, Y., et al. (2022). Thermal-Desorption Proton-Transfer-Reaction Quadruple-Interface Time-of-Flight Mass Spectrometry for Real-Time Analysis of Organic Aerosol Particles. Aerosol and Air Quality Research, 22(9), 220235.

- Korobeinichev, O. P., et al. (2005). Mechanism and Kinetics of the Thermal Decomposition of 5-Aminotetrazole. Combustion, Explosion, and Shock Waves, 41(3), 284-291.

- Saavedra-Leos, M. Z., et al. (2012). Application of Differential Scanning Calorimetry (DSC) and Modulated Differential Scanning Calorimetry (MDSC) in Food and Drug Industries. Polymers, 4(1), 1-23.

- Suganuma, T., et al. (1978). Thermal Decomposition Products of Starch and Its Derivatives.

- Beynon, J. H., et al. (1965). Some Decomposition Routes in the Mass Spectra of Aromatic Carboxylic Acids.

- Millan, M., et al. (2022). Gas chromatograms recorded after the pyrolysis of each carboxylic acid... Journal of Geophysical Research: Planets, 127(3), e2021JE007059.

- Zhang, Y., et al. (2025).

- Li, C., et al. (2022). Effect of 5-Amino-1H-Tetrazole on Combustion Pyrolysis Characteristics and Kinetics of a Combustion Tear Gas Mixture. Molecules, 27(14), 4363.

Sources

A Technical Guide to the Synthesis and Characterization of Novel Coordination Polymers with 5-(1H-tetrazol-1-yl)isophthalic Acid

This guide provides an in-depth exploration of the design, synthesis, and characterization of novel coordination polymers (CPs) and metal-organic frameworks (MOFs) utilizing the versatile multitopic ligand, 5-(1H-tetrazol-1-yl)isophthalic acid (H₂tzia) and its related isomers. This document is intended for researchers, scientists, and professionals in drug development and materials science who are interested in the rational design of functional crystalline materials. We will delve into the causality behind experimental choices, provide self-validating protocols, and ground our discussion in authoritative scientific literature.

Introduction: The Strategic Advantage of this compound in Coordination Polymer Design

The field of coordination polymers has witnessed exponential growth, driven by the potential to create materials with tailored properties for applications in gas storage, separation, catalysis, sensing, and drug delivery.[1] The choice of the organic linker is paramount in dictating the final topology, dimensionality, and functionality of the resulting framework.[2] this compound and its isomers have emerged as exceptional building blocks due to a unique combination of structural features.[3]

The isophthalate backbone provides two carboxylate groups with diverse coordination modes (monodentate, bidentate chelating, bidentate bridging), while the tetrazole ring introduces additional nitrogen-rich coordination sites.[3][4] This multitopic nature allows for the construction of high-dimensional, robust frameworks with intricate topologies. The acidity of the tetrazole proton is comparable to that of carboxylic acids, enabling its participation in coordination as a deprotonated tetrazolate anion.[4] Furthermore, the tetrazole moiety can act as a hydrogen bond donor and acceptor, facilitating the formation of supramolecular architectures.

This guide will focus on the practical aspects of working with this ligand system, providing not just protocols but also the underlying scientific reasoning to empower researchers in their discovery of novel coordination polymers.

Synthetic Methodologies: From Rational Design to Crystalline Reality

The synthesis of coordination polymers with this compound and its isomers predominantly relies on solvothermal and hydrothermal techniques.[3] These methods utilize elevated temperatures and pressures to increase the solubility of reactants and promote the crystallization of thermodynamically stable products. The choice of solvent, temperature, reaction time, and the presence of auxiliary ligands can significantly influence the final structure.[5]

General Solvothermal/Hydrothermal Synthesis Workflow

The following diagram illustrates a typical workflow for the synthesis and initial characterization of coordination polymers using H₂tzia.

Caption: The hierarchical assembly of coordination polymers from the ligand to the final framework.

Physicochemical Properties and Applications

Coordination polymers based on this compound and its isomers exhibit a range of interesting physicochemical properties, with a significant focus on their photoluminescence.

Photoluminescence and Sensing

Many coordination polymers incorporating this ligand, particularly those with d¹⁰ metal ions like Zn(II) and Cd(II) or lanthanide ions, exhibit strong luminescence. [3][6]The emission can originate from ligand-centered transitions, metal-to-ligand charge transfer (MLCT), or, in the case of lanthanides, from the characteristic f-f electronic transitions of the metal ions. [3][6] A key phenomenon observed in lanthanide-based CPs is the "antenna effect," where the organic ligand efficiently absorbs energy and transfers it to the lanthanide ion, which then emits at its characteristic wavelength. [7]This process is crucial for enhancing the luminescence intensity of lanthanide ions, which have inherently low absorption cross-sections.

The luminescent properties of these materials make them promising candidates for chemical sensing applications. For example, some frameworks have demonstrated high selectivity and sensitivity in detecting small molecules or specific metal ions in solution. [8]The presence of the analyte can quench or enhance the luminescence of the CP, providing a detectable signal.

Magnetic Properties

When paramagnetic metal ions such as Mn(II), Co(II), or Cu(II) are incorporated, the resulting coordination polymers can exhibit interesting magnetic properties. [5]Studies have shown that the nature of the bridging ligands and the geometry of the metal centers dictate the magnetic coupling between adjacent metal ions, which can be either ferromagnetic or antiferromagnetic. [5]

Gas Adsorption

The porosity of some 3D frameworks derived from 5-(tetrazol-yl)isophthalic acid ligands allows for the adsorption of gases. [9]The ability to tune the pore size and surface chemistry of these materials by varying the synthesis conditions or the choice of building blocks is a key advantage for applications in gas storage and separation. [1]For instance, MOFs with specific pore dimensions and functional groups can exhibit selective adsorption of CO₂ over other gases like N₂ or CH₄. [9]

Data Summary

The following table summarizes representative data for coordination polymers synthesized using 5-(tetrazol-yl)isophthalic acid derivatives.

| Compound Name/Formula | Metal Ion | Dimensionality | Key Properties | Reference |

| [Mn₂(OH)(TZI)(DMA)] | Mn(II) | 3D | Antiferromagnetic coupling | [5] |

| [Zn₂(OH)(TZI)(2,2'-bpy)]·H₂O | Zn(II) | 2D | Strong luminescence | [5] |

| [Eu(TZI)(H₂O)₅]n | Eu(III) | 1D | Characteristic red emission of Eu(III) | [6] |

| [Tb(TZI)(H₂O)₅]n | Tb(III) | 1D | Characteristic green emission of Tb(III) | [6] |

| {[Zn₂(HL)₂]·0.5DMF·H₂O}n | Zn(II) | 3D | Selective CO₂ gas sorption | [9] |

Conclusion and Future Outlook

This compound and its isomers have proven to be highly versatile and effective ligands for the construction of a wide array of coordination polymers with diverse structures and functionalities. The ability to fine-tune the resulting frameworks through the judicious selection of metal ions, ancillary ligands, and reaction conditions provides a clear pathway for the rational design of materials with targeted properties.

Future research in this area will likely focus on:

-

The development of new synthetic routes to access novel topologies and frameworks with enhanced stability.

-

The exploration of applications in catalysis, leveraging the open metal sites and functional pores of these materials.

-

The design of multifunctional materials that combine, for example, luminescence and porosity for advanced sensing applications.

-

The investigation of these materials for biomedical applications, such as drug delivery and bio-imaging.

The foundational principles and methodologies outlined in this guide provide a solid starting point for researchers to contribute to the exciting and rapidly evolving field of coordination chemistry.

References

- Six novel coordination polymers based on the 5-(1H-tetrazol-5-yl)isophthalic acid ligand: structures, luminescence, and magnetic properties. RSC Publishing.

- Exploring Luminescent Coordination Polymers with Tetrazole-Isophthalic Acid. NINGBO INNO PHARMCHEM CO.,LTD.

- Lanthanide coordination polymers constructed from 5-(1H-tetrazol-5-yl)isophthalic acid ligand: white light emission and color tuning. CrystEngComm (RSC Publishing).

- Three coordination polymers based on 5-(1H-tetrazol-5-yl)isophthalic acid: Syntheses, structure, magnetic properties. OUCI.

- Two new metal–organic frameworks based on tetrazole–heterocyclic ligands accompanied by in situ ligand formation. Dalton Transactions (RSC Publishing).

- Two new MOFs based on 5-((4-carboxypyridin-2-yl)oxy) isophthalic acid displaying the unique selective CO2 gas adsorption and Magnetic properties.

- A Pb2+-based coordination polymer with 5-(1H-tetrazol-5-yl)isophthalic acid ligand: structure and photoluminescence (2016). SciSpace.

- Multidimensional Ln-Aminophthalate Photoluminescent Coordin

- Metal-organic Frameworks: Design, Properties and Applications in Gas Storage. Hilaris Publisher.

- Layer-structured coordination polymers based on 5-(1H-tetrazol-5-yl)isophthalic acid: structure, sensitization of lanthanide(III) cations and small-molecule sensing.

- Supramolecular Frameworks and a Luminescent Coordination Polymer from New β-Diketone/Tetrazole Ligands. MDPI.

Sources

- 1. hilarispublisher.com [hilarispublisher.com]

- 2. researchgate.net [researchgate.net]

- 3. nbinno.com [nbinno.com]

- 4. mdpi.com [mdpi.com]

- 5. Six novel coordination polymers based on the 5-(1H-tetrazol-5-yl)isophthalic acid ligand: structures, luminescence, and magnetic properties - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 6. Lanthanide coordination polymers constructed from 5-(1H-tetrazol-5-yl)isophthalic acid ligand: white light emission and color tuning - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 7. Multidimensional Ln-Aminophthalate Photoluminescent Coordination Polymers - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Two new metal–organic frameworks based on tetrazole–heterocyclic ligands accompanied by in situ ligand formation - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

A Preliminary Investigation into the Reactivity of 5-(1H-tetrazol-1-yl)isophthalic Acid: A Technical Guide for Researchers

Abstract

This technical guide provides a preliminary yet in-depth investigation into the chemical reactivity of 5-(1H-tetrazol-1-yl)isophthalic acid. This bifunctional organic ligand, featuring both carboxylic acid and tetrazole moieties, has garnered significant interest as a versatile building block in supramolecular chemistry and materials science. This document synthesizes current knowledge on its synthesis, coordination chemistry, and potential for further functionalization. Experimental protocols for the formation of metal-organic frameworks are detailed, alongside a discussion of the structural diversity and physicochemical properties of the resulting materials. Furthermore, this guide explores the theoretical underpinnings of its reactivity and outlines potential avenues for future research, including organic derivatization and biological evaluation. This resource is intended for researchers, scientists, and professionals in drug development and materials science seeking to leverage the unique properties of this intriguing molecule.

Introduction: The Molecular Architecture and Potential of this compound

This compound is a fascinating molecule that bridges the worlds of coordination chemistry and medicinal chemistry. Its structure is characterized by a central benzene ring functionalized with two carboxylic acid groups at the 1 and 3 positions (isophthalic acid) and a 1H-tetrazole ring at the 5 position. This unique combination of functional groups imparts a rich and varied reactivity profile, making it a subject of considerable scientific inquiry.

The tetrazole ring, a five-membered heterocycle with four nitrogen atoms, is a well-established bioisostere of the carboxylic acid group in medicinal chemistry.[1] This similarity in acidity and steric profile allows for its incorporation into drug candidates to enhance metabolic stability and cell membrane permeability. The nitrogen-rich nature of the tetrazole ring also makes it a candidate for energetic materials research.[2]

The presence of both the tetrazole ring and two carboxylic acid groups provides multiple coordination sites for metal ions, making this compound an excellent ligand for the construction of coordination polymers and metal-organic frameworks (MOFs).[3][4] These materials are of great interest for applications in gas storage, catalysis, sensing, and drug delivery.

This guide will delve into the known reactivity of this molecule, with a primary focus on its well-documented role in coordination chemistry, while also exploring its potential in organic synthesis and biological applications based on the known reactivity of its constituent functional groups.

Synthesis of this compound

The primary route for the synthesis of this compound and its derivatives in the context of MOF formation is through an in situ reaction of a precursor molecule. This method is particularly efficient as it combines the ligand synthesis and MOF assembly in a single step.

In Situ Synthesis from 5-Cyanoisophthalic Acid

A common and effective method for the synthesis of 5-(1H-tetrazol-5-yl)isophthalic acid-based MOFs involves the hydrothermal reaction of 5-cyano-1,3-benzenedicarboxylic acid with a metal salt in the presence of sodium azide.[5] The tetrazole ring is formed in situ via a [3+2] cycloaddition reaction between the nitrile group and the azide.

Experimental Protocol: In Situ Synthesis of a Cadmium-Based MOF [5]

-

Reactant Mixture: In a Teflon-lined stainless steel autoclave, combine 5-cyano-1,3-benzenedicarboxylic acid, a cadmium(II) salt (e.g., cadmium nitrate), and sodium azide in a suitable solvent such as water or a water/DMF mixture.

-

Hydrothermal Reaction: Seal the autoclave and heat it to a temperature typically ranging from 120 to 180 °C for a period of 24 to 72 hours.

-

Crystallization: After the reaction, allow the autoclave to cool slowly to room temperature.

-

Isolation and Purification: Collect the resulting crystals by filtration, wash them with the reaction solvent and then with a low-boiling organic solvent like ethanol or acetone, and dry them in air.

Causality: The hydrothermal conditions provide the necessary energy to overcome the activation barrier for the cycloaddition reaction and facilitate the crystallization of the thermodynamically stable MOF product. The choice of solvent can influence the final structure of the MOF.

Coordination Chemistry and Reactivity as a Ligand

The most extensively studied aspect of this compound's reactivity is its role as a polytopic ligand in the formation of coordination polymers and MOFs. The deprotonated carboxylate groups and the nitrogen atoms of the tetrazole ring act as coordination sites for a variety of metal ions.

Coordination Modes

This compound can adopt various coordination modes, leading to a rich structural diversity in the resulting coordination polymers. The carboxylate groups can coordinate to metal centers in a monodentate, bidentate chelating, or bidentate bridging fashion. The tetrazole ring can also coordinate through one or more of its nitrogen atoms.

Synthesis of Coordination Polymers

The synthesis of coordination polymers with this compound typically involves solvothermal or hydrothermal methods. These techniques allow for the crystallization of extended network structures that are often not accessible under ambient conditions.

Table 1: Examples of Coordination Polymers Synthesized with this compound

| Metal Ion | Auxiliary Ligand | Resulting Structure | Properties | Reference |

| Mn(II) | DMA | 3D framework | Antiferromagnetic coupling | [4] |

| Cu(II) | DMA | 3D framework | - | [4] |

| Co(II) | H₂O | Double-layered structure | Antiferromagnetic coupling | [4] |

| Zn(II) | 2,2'-bpy | 2D framework | Luminescence | [4] |

| Zn(II) | phen | 2D framework | Luminescence | [4] |

| Zn(II) | 4,4'-bpy | 3D framework | Luminescence | [4] |

| Cd(II) | H₂O | 3D framework | Luminescence | [3] |